1-Cbz-4-Piperidone
Overview
Description
1-Cbz-4-Piperidone, also known as 1-(Benzyloxycarbonyl)-4-piperidinone, is a chemical compound with the molecular formula C13H15NO3 and a molecular weight of 233.26 g/mol . It appears as a white to pale yellow solid and is soluble in solvents such as chloroform, dichloromethane, ethyl acetate, and methanol . This compound is widely used in organic synthesis and medicinal chemistry due to its versatile reactivity and functional group compatibility.
Mechanism of Action
Target of Action
It is suggested that the piperidine ring introduced in the piperidine complex is directly connected to the dopamine receptor . This implies that dopamine receptors could be a potential target of 1-Cbz-4-Piperidone.
Mode of Action
The mode of action of this compound involves its interaction with its targets, potentially dopamine receptors . It is suggested that it can promote the transformation of dopamine in the brain by blocking the dopamine receptor . .
Pharmacokinetics
Its solubility in various solvents such as chloroform, dichloromethane, ethyl acetate, and methanol suggests that it may have good bioavailability.
Preparation Methods
1-Cbz-4-Piperidone can be synthesized through several methods. One common synthetic route involves the reaction of 4,4-piperidinediol hydrochloride with sodium carbonate and benzyl chloroformate in a tetrahydrofuran-water mixture . The reaction mixture is stirred at room temperature for several hours, followed by extraction and purification using flash column chromatography . Another method involves the reaction of 4-piperidone with benzyl chloroformate in the presence of sodium hydroxide and toluene . The product is then purified using silica gel column chromatography .
Chemical Reactions Analysis
1-Cbz-4-Piperidone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield secondary amines.
Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles.
Knoevenagel Reaction: It participates in the Knoevenagel condensation reaction to form α,β-unsaturated carbonyl compounds.
Hetero-Diels-Alder Reactions: It can be used in hetero-Diels-Alder reactions to form complex heterocyclic structures.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Cbz-4-Piperidone has numerous applications in scientific research:
Comparison with Similar Compounds
1-Cbz-4-Piperidone can be compared with other similar compounds such as:
1-Benzyl-4-piperidone: This compound is also used as a building block in organic synthesis and has applications in medicinal chemistry.
4-Piperidone monohydrate hydrochloride: It is another piperidone derivative used in the synthesis of various pharmaceuticals.
N-Methyl-4-piperidone: This compound is used in the synthesis of heterocyclic compounds and has applications in the pharmaceutical industry.
The uniqueness of this compound lies in its benzyloxycarbonyl protecting group, which provides stability and allows for selective reactions in complex synthetic pathways .
Properties
IUPAC Name |
benzyl 4-oxopiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c15-12-6-8-14(9-7-12)13(16)17-10-11-4-2-1-3-5-11/h1-5H,6-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZOVOHRDLOYBJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50349198 | |
Record name | 1-Cbz-4-Piperidone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50349198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19099-93-5 | |
Record name | Benzyl 4-oxo-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19099-93-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Cbz-4-Piperidone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50349198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Piperidinecarboxylic acid, 4-oxo-, phenylmethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.350 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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